molecular formula C17H16N4O3 B2985288 6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid CAS No. 2220177-96-6

6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid

Cat. No.: B2985288
CAS No.: 2220177-96-6
M. Wt: 324.34
InChI Key: VVIZBALQQVGTRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid is a complex organic compound that features a diazirine group, an indole core, and a carboxylic acid functional group. This compound is notable for its use in chemical biology and biochemistry, particularly as a photo-crosslinking agent for studying protein-protein and protein-ligand interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the diazirine formation and automated synthesis platforms for the coupling reactions .

Scientific Research Applications

6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid is widely used in scientific research due to its unique properties:

Mechanism of Action

The primary mechanism of action for 6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid involves the formation of a reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bond with nearby amino acid residues in proteins, allowing for the identification of protein-protein or protein-ligand interactions . The indole core can also interact with various biological targets through its electron-rich aromatic system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid is unique due to its combination of a diazirine group, an indole core, and a carboxylic acid functional group. This combination allows for versatile applications in photo-crosslinking, chemical biology, and medicinal chemistry, making it a valuable tool for researchers .

Properties

IUPAC Name

6-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-2-3-6-17(20-21-17)7-4-15(22)19-11-9-13(16(23)24)12-5-8-18-14(12)10-11/h1,5,8-10,18H,3-4,6-7H2,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIZBALQQVGTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NC2=CC(=C3C=CNC3=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.